pep2-SVKI
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Overview
Description
Pep2-SVKI is a peptide inhibitor that corresponds to the last 10 amino acids of the C-terminus of the GluA2 AMPA receptor subunit. It disrupts the binding of GluA2 at the C-terminal PDZ site with glutamate receptor interacting protein (GRIP), AMPA receptor binding protein (ABP), and protein interacting with C kinase (PICK1). This disruption increases the amplitude of AMPA receptor-mediated currents and blocks long-term depression (LTD) .
Mechanism of Action
Target of Action
Pep2-SVKI is an inhibitor peptide corresponding to the last 10 amino acids of the C-terminus of the GluA2 AMPA receptor subunit . It primarily targets and disrupts the binding of GluA2 with three proteins: Glutamate Receptor Interacting Protein (GRIP), AMPA Receptor Binding Protein (ABP), and Protein Interacting with C Kinase (PICK1) . These proteins play crucial roles in the regulation of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the mammalian central nervous system .
Mode of Action
This compound disrupts the binding of GluA2 with GRIP, ABP, and PICK1 by interacting with the C-terminal PDZ site of GluA2 . This disruption affects the regulation of AMPA receptors, leading to changes in synaptic transmission .
Biochemical Pathways
The disruption of the binding between GluA2 and GRIP, ABP, and PICK1 by this compound affects the AMPA receptor-mediated synaptic transmission . This disruption is involved in a PKC-dependent regulation of AMPA receptors at hippocampal synapses . The maintenance of long-term depression (LTD) involves the binding of AMPA receptors to PDZ proteins to prevent their reinsertion . This compound, by disrupting this binding, affects the regulation of these biochemical pathways .
Result of Action
This compound increases the amplitude of AMPA receptor-mediated currents and blocks long-term depression (LTD) . It causes AMPAR-mediated EPSC amplitude to increase in approximately one-third of control neurons and in most neurons following the prior induction of LTD . This compound also blocks LTD; however, this occurs in all neurons .
Biochemical Analysis
Biochemical Properties
“pep2-SVKI” disrupts the binding of the GluA2 subunit with glutamate receptor interacting protein (GRIP), AMPA receptor binding protein (ABP), and protein interacting with C kinase (PICK1) . This interaction increases the amplitude of AMPA receptor-mediated currents and blocks long-term depression (LTD) .
Cellular Effects
The effects of “this compound” on cells are profound. It influences cell function by regulating the surface expression of the AMPA receptor (AMPAR) GluR2 subunit . This regulation impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, “this compound” exerts its effects by disrupting the binding of the GluA2 subunit with GRIP, ABP, and PICK1 . This disruption leads to an increase in AMPA receptor-mediated currents and blocks LTD .
Temporal Effects in Laboratory Settings
It is known that the peptide causes a decrease in endogenous GluR2 surface expression but no change in GluR1 surface levels .
Metabolic Pathways
“this compound” is involved in the metabolic pathways of the GluA2 AMPA receptor subunit . It interacts with enzymes such as GRIP, ABP, and PICK1 .
Subcellular Localization
It is known to interact with the C-terminal of the GluA2 AMPA receptor subunit , suggesting that it may be localized in the same regions as this receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pep2-SVKI is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Pep2-SVKI primarily undergoes interactions rather than traditional chemical reactions. It disrupts protein-protein interactions by binding to specific sites on the GluA2 AMPA receptor subunit.
Common Reagents and Conditions
The synthesis of this compound involves standard reagents used in peptide synthesis, such as:
Amino acids: Building blocks of the peptide.
Coupling reagents: Facilitate the formation of peptide bonds.
Protecting groups: Protect reactive groups during synthesis.
Cleavage reagents: Remove the peptide from the resin.
Major Products Formed
The major product formed is the this compound peptide itself, which is purified and characterized to ensure its activity and purity .
Scientific Research Applications
Pep2-SVKI has several scientific research applications, particularly in the fields of neuroscience and pharmacology:
Neuroscience: It is used to study the regulation of synaptic strength and AMPA receptor subunit composition.
Pharmacology: this compound is employed to explore the mechanisms of long-term depression (LTD) and other forms of synaptic plasticity.
Drug Development: The peptide serves as a tool for developing new therapeutic agents targeting AMPA receptor interactions.
Comparison with Similar Compounds
Similar Compounds
Pep2-EVKI: Similar to pep2-SVKI but with a single amino acid substitution (serine to glutamate).
Pep2-SVKE: A control peptide that does not block PDZ protein interactions.
Uniqueness
This compound is unique in its ability to disrupt multiple PDZ domain interactions simultaneously, making it a valuable tool for studying the complex regulation of AMPA receptor function. Its specificity and effectiveness in blocking these interactions set it apart from other similar peptides .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H93N13O18/c1-9-32(7)49(59(89)66-40(22-23-46(79)80)53(83)69-43(29-74)56(86)72-47(30(3)4)57(87)65-39(13-11-12-24-61)54(84)73-50(60(90)91)33(8)10-2)70-45(78)28-64-52(82)41(26-35-16-20-37(76)21-17-35)68-58(88)48(31(5)6)71-55(85)42(27-44(63)77)67-51(81)38(62)25-34-14-18-36(75)19-15-34/h14-21,30-33,38-43,47-50,74-76H,9-13,22-29,61-62H2,1-8H3,(H2,63,77)(H,64,82)(H,65,87)(H,66,89)(H,67,81)(H,68,88)(H,69,83)(H,70,78)(H,71,85)(H,72,86)(H,73,84)(H,79,80)(H,90,91)/t32-,33-,38-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTNLHXVGSIPEM-YDSVATBTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H93N13O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1284.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of pep2-SVKI in the context of synaptic plasticity?
A1: this compound is a peptide designed to specifically interfere with the interaction between GluA2-containing AMPA receptors (AMPARs) and the intracellular proteins GRIP1/PICK1. [, ] These proteins play a crucial role in AMPAR trafficking, a process essential for synaptic plasticity. By disrupting this interaction, this compound prevents the endocytosis of GluA2-containing AMPARs, effectively trapping them at the synapse. This, in turn, can influence the strength and duration of synaptic transmission and interfere with the induction of certain forms of synaptic plasticity, such as long-term depression (LTD). []
Q2: What experimental evidence supports the role of this compound in distinguishing between LTP and LTD mechanisms?
A2: Research on the leech P-to-AP synapse has provided insights into the differential roles of AMPAR trafficking in LTP and LTD. [] While postsynaptic injection of botulinum toxin (which generally disrupts vesicle release) blocked LTP, suggesting a presynaptic mechanism, injection of this compound inhibited LTD without affecting LTP. [] This suggests that LTD at this synapse relies on AMPAR endocytosis, a process interfered with by this compound, while LTP might involve mechanisms other than AMPAR internalization.
Q3: How does the developmental regulation of GRIP influence the effects of this compound on synaptic plasticity?
A3: Studies on the rat retinocollicular pathway revealed a developmental switch from LTP to LTD, with LTP dominating before postnatal day 9 (P9) and LTD emerging after P10. [] Interestingly, application of this compound could sustain LTP even after P10, suggesting that the developmental switch to LTD might involve changes in the interaction between GluA2/3 and GRIP/ABP/PICK1. [] This hypothesis is further supported by the observation that GRIP expression significantly increases at synapses between P7 and P11, coinciding with the LTP/LTD switch. [] Therefore, the developmental increase in GRIP expression might be a key factor regulating the engagement of specific AMPAR trafficking pathways, and subsequently, the direction of synaptic plasticity, which can be manipulated by this compound.
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